Pinometostat (EPZ-5676) is a first-in-class, small molecule inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [] It is classified as a S-Adenosyl Methionine (SAM) competitive inhibitor. [] Pinometostat plays a crucial role in scientific research as a tool to study DOT1L function and as a potential therapeutic agent for the treatment of leukemia, particularly those harboring rearrangements of the MLL gene. []
Pinometostat, also known as EPZ-5676, is a small molecule inhibitor specifically targeting the enzyme DOT1L (Disruptor of telomeric silencing 1-like), which is involved in the methylation of histone H3 at lysine 79. This compound has gained attention for its potential therapeutic applications, particularly in the treatment of acute leukemia characterized by MLL (mixed lineage leukemia) gene rearrangements. Pinometostat was developed by Epizyme and has undergone various clinical trials to assess its efficacy and safety in patients with relapsed or refractory MLL-r acute leukemia .
Pinometostat is synthesized from commercially available starting materials through a series of chemical reactions designed to enhance its potency and metabolic stability. The compound has been extensively studied in preclinical models, demonstrating significant antitumor activity against MLL-r leukemia .
Pinometostat is classified as a DOT1L inhibitor and belongs to the broader category of histone methyltransferase inhibitors. Its primary mechanism involves inhibiting the enzymatic activity of DOT1L, thereby preventing the methylation of histone H3 at lysine 79, which plays a crucial role in the regulation of gene expression associated with leukemia .
The synthesis of Pinometostat involves multiple steps that focus on modifying its chemical structure to improve its pharmacological properties. The synthetic route includes protecting group strategies, coupling reactions, and deprotection steps to yield the final product.
Pinometostat has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The precise stereochemistry is crucial for its interaction with DOT1L.
Pinometostat undergoes several chemical reactions during its synthesis and biological activity:
The reactions are typically carried out under controlled conditions to optimize yield and purity, utilizing techniques such as chromatography for purification .
Pinometostat exerts its therapeutic effects primarily through the inhibition of DOT1L, leading to decreased levels of histone H3K79 methylation. This modification is associated with oncogenic transcriptional programs in MLL-r leukemia.
Pinometostat is primarily investigated for its role as an antitumor agent in hematological malignancies, specifically:
Pinometostat (EPZ-5676) emerged from targeted drug discovery efforts focused on disrupting aberrant epigenetic mechanisms in cancer. Developed by Epizyme Inc., it represents the first clinical-stage inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), a histone methyltransferase unique in structure and function. Unlike other histone methyltransferases bearing the SET domain, DOT1L contains an S-adenosylmethionine (SAM)-binding catalytic pocket homologous to arginine methyltransferases [1] [4]. This structural distinction enabled the design of highly selective small molecules. Pinometostat binds competitively to the SAM-binding site of DOT1L, exhibiting subnanomolar affinity (IC₅₀ = 0.4 nM) and >37,000-fold selectivity over other histone methyltransferases [5]. Preclinical studies demonstrated that continuous exposure was critical for sustained target inhibition, leading to the adoption of continuous intravenous infusion (CIVI) in clinical trials [5].
Table 1: Key Biochemical Properties of Pinometostat
Property | Value | Measurement Method |
---|---|---|
Target Affinity (IC₅₀) | 0.4 nM | Radiolabeled SAM displacement |
Selectivity | >37,000-fold vs. other HMTs | Enzyme activity profiling |
Mechanism | Competitive SAM inhibition | X-ray crystallography |
Solubility | High (enabling IV formulation) | Kinetic solubility assay |
Phase I clinical trials (NCT01684150) established proof-of-concept for DOT1L inhibition in humans. Pharmacodynamic analyses confirmed dose-dependent reductions in H3K79 methylation in peripheral blood mononuclear cells, with maximal suppression (70–90%) achieved at doses ≥54 mg/m²/day via CIVI [5].
DOT1L catalyzes mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79me), a modification located within the nucleosome core rather than the N-terminal tail. This methylation state correlates with transcriptional activation (H3K79me1/me2) or repression (H3K79me3), regulating cell cycle progression, DNA damage repair, and somatic reprogramming [1] [9]. In normal hematopoiesis, DOT1L maintains hematopoietic stem cell (HSC) self-renewal and differentiation via modulation of HOXA9 and MEIS1 expression [9].
Oncogenic hijacking occurs when Mixed Lineage Leukemia (MLL) gene rearrangements fuse the N-terminus of MLL to over 80 partner proteins (e.g., AF4, AF9, ENL). These fusion complexes aberrantly recruit DOT1L to target loci like HOXA9 and MEIS1, driving constitutive H3K79 hypermethylation and leukemogenic transcription [2] [8]. Mouse models confirm DOT1L’s essential role: genetic deletion or pharmacological inhibition blocks MLL-fusion-driven leukemia maintenance [1] [8].
Table 2: Transcriptional Outcomes of H3K79 Methylation States
Methylation State | Transcriptional Effect | Associated Genomic Regions | Oncogenic Role in MLL-r Leukemia |
---|---|---|---|
H3K79me1 | Activation | Promoters of active genes | Context-dependent |
H3K79me2 | Strong activation | Gene bodies of elongating RNA Pol II | Sustains HOXA9/MEIS1 expression |
H3K79me3 | Repression | Heterochromatic regions | Limited role in leukemia |
MLL-rearranged (MLL-r) leukemias represent 5–10% of acute leukemias, with incidence peaks in infants and therapy-related cases. They exhibit aggressive clinical courses, with 5-year survival rates <35% in infants and <60% in adults under conventional chemotherapy [2] [8]. The dependency of MLL fusions on DOT1L creates a therapeutic window:
Clinical validation emerged from the Phase I trial (NCT01684150), where two patients with t(11;19) MLL-r leukemia achieved complete remissions (CR) at 54 mg/m²/day dosing. Molecular analyses confirmed reduced H3K79me2 levels and downregulation of HOXA9 in responders [5]. However, single-agent efficacy was modest overall (CR rate: ~4%), attributed to:
Combination strategies are under investigation:
Table 3: Clinical Trials of Pinometostat in MLL-r Leukemia
Trial Phase | Combination Agent | Clinical Setting | Identifier | Key Endpoints |
---|---|---|---|---|
Phase I | None | Relapsed/Refractory AML/ALL | NCT01684150 | MTD, H3K79me2 reduction |
Phase I | Azacitidine | Relapsed/Refractory AML | NCT03701295 | CR rate, safety |
Phase I | Chemotherapy | Pediatric MLL-r ALL | NCT03724084 | Response duration, MRD |
In solid tumors, DOT1L exhibits context-dependent roles: it acts as a tumor suppressor in melanoma (where deletions/mutations impair DNA repair) [6], but promotes growth in breast or prostate cancer. This dichotomy underscores the precision required for epigenetic targeting.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4